REACTION_CXSMILES
|
[Cl:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:8][C:9]([NH2:11])=[S:10]>>[ClH:1].[S:10]1[C:3]2[CH2:4][CH2:5][CH2:6][C:2]=2[N:8]=[C:9]1[NH2:11] |f:2.3|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCC1)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C(=NC2=C1CCC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |